molecular formula C23H24ClN7O3 B2573998 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1172358-96-1

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2573998
CAS No.: 1172358-96-1
M. Wt: 481.94
InChI Key: MLTNMIZJKFUDHF-UHFFFAOYSA-N
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Description

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a structurally complex molecule featuring:

  • A pyrazole core substituted with 5-amino, 3-(isopropylamino), and 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl) groups.
  • An acetamide side chain linked to a 4-methoxyphenyl moiety.

This architecture integrates heterocyclic systems (pyrazole, oxadiazole) and aryl groups (chlorophenyl, methoxyphenyl), which are common in bioactive molecules targeting enzymes or receptors. The 4-chlorophenyl-oxadiazole unit likely enhances electron-withdrawing effects, while the 4-methoxyphenyl group may improve solubility via hydrogen bonding .

Properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(propan-2-ylamino)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN7O3/c1-13(2)26-22-19(23-28-21(30-34-23)14-4-6-15(24)7-5-14)20(25)31(29-22)12-18(32)27-16-8-10-17(33-3)11-9-16/h4-11,13H,12,25H2,1-3H3,(H,26,29)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTNMIZJKFUDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN6O3C_{22}H_{21}ClN_6O_3, and its structure includes several functional groups that contribute to its biological activity. The presence of the oxadiazole and pyrazole rings is significant for its pharmacological properties.

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit a range of biological activities, including:

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant anti-inflammatory effects, often assessed through carrageenan-induced paw edema models in rats. For instance, derivatives with oxadiazole rings showed IC50 values ranging from 28.7 to 159.7 µM against various inflammatory markers .
  • Antimicrobial Activity : The oxadiazole derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis and other pathogens. Some studies report promising results in inhibiting bacterial growth, suggesting potential use in treating infections .
  • Anticancer Properties : Certain derivatives have shown activity against cancer cell lines such as PC3 and BGC823. Research highlights that modifications to the oxadiazole structure can enhance anticancer activity, indicating a structure-activity relationship worth exploring further .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anti-inflammatory Studies : A study synthesized new oxadiazole derivatives and tested them for anti-inflammatory properties using the carrageenan model. Compounds with specific substitutions showed significant reductions in paw edema .
  • Antimicrobial Efficacy : Research involving oxadiazole derivatives indicated that certain compounds exhibited strong antimicrobial activity against resistant strains of bacteria, including M. tuberculosis. The study emphasized the importance of the oxadiazole ring in enhancing bioactivity .
  • Anticancer Activity : In vitro studies on synthesized pyrazole and oxadiazole derivatives revealed that some compounds effectively inhibited cancer cell proliferation. Notably, modifications at specific positions on the ring structures led to improved efficacy against various cancer cell lines .

Data Summary

Activity Type IC50 Values (µM) Target Pathogen/Cell Line
Anti-inflammatory28.7 - 159.7Various inflammatory markers
AntimicrobialVariesMycobacterium tuberculosis
AnticancerVariesPC3, BGC823 (prostate and gastric cancer)

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Pyrazole Substituents Acetamide-Linked Group Key Features
Target Compound 5-amino, 3-(isopropylamino), 4-(4-Cl-Ph-oxadiazole) 4-methoxyphenyl Balanced lipophilicity (oxadiazole) and solubility (methoxy group)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 3-cyano, 1-(4-Cl-Ph) 2-chloroacetamide High electronegativity (Cl, CN); insecticide derivatives (e.g., Fipronil)
2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide 5-amino, 3-(methylsulfanyl), 4-(4-MeO-Ph-oxadiazole) 2-chlorobenzyl Enhanced π-π stacking (benzyl); sulfur may influence redox stability
2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl}-N-(2-chloro-4-Me-Ph)acetamide 5-amino, 3-(methylthio), 4-(4-MeO-Ph-oxadiazole) 2-chloro-4-methylphenyl Steric hindrance (methyl); potential for altered pharmacokinetics

Key Observations :

  • Electron-Withdrawing vs.
  • Amino vs. Sulfur-Containing Groups: The isopropylamino substituent in the target compound may confer better hydrogen-bonding capacity than methylsulfanyl or cyano groups in analogues, influencing receptor interactions .
  • Acetamide Linkage : The 4-methoxyphenyl group in the target compound offers improved solubility over 2-chlorobenzyl or 2-chloro-4-methylphenyl groups, which are more lipophilic and may affect membrane permeability .

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